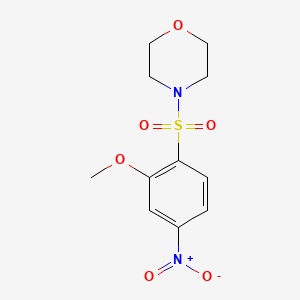

4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine

Übersicht

Beschreibung

“4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine” is a chemical compound with the molecular formula C11H14N2O6S . It has an average mass of 302.304 Da and a monoisotopic mass of 302.057251 Da .

Molecular Structure Analysis

The molecular structure of “4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine” can be analyzed using computational methods such as the B3LYP/6-311++G (d,p) method . This method can provide additional insights at the molecular level.

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine” include its molecular formula (C11H14N2O6S), average mass (302.304 Da), and monoisotopic mass (302.057251 Da) .

Wissenschaftliche Forschungsanwendungen

1. Nitration Process Improvement and Safety

Subheading

Enhanced Safety and Efficiency in Nitration ProcessesA novel nitration process for the production of 4-(4-methoxy-3-nitrophenyl)morpholine was developed, significantly improving safety, yield, and waste reduction. The method ensures a controlled reaction environment to prevent under-/over-nitration, indicating the compound's role in facilitating safer and more efficient industrial chemical processes (Zhang et al., 2007).

2. Antimicrobial Activity

Subheading

Antimicrobial Potential in Pharmaceutical ResearchResearch indicates that derivatives of 4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine exhibit significant antimicrobial activity. This is particularly evident in sulfonamide and carbamate derivatives, showing promising results against bacterial strains and fungi (Janakiramudu et al., 2017).

3. Antibiotic Activity Modulation

Subheading

Enhancing Antibiotic Effectiveness Against Resistant StrainsThis compound demonstrated the ability to modulate antibiotic activity, particularly against multidrug-resistant strains of bacteria and fungi. Its synergistic action with other antibiotics indicates its potential in overcoming antibiotic resistance (Oliveira et al., 2015).

4. Chemical Synthesis

Subheading

Role in Chemical Synthesis and Organic TransformationsThe compound plays a significant role in various chemical synthesis processes. For instance, it is involved in the synthesis of substituted 2-morpholino-2-trifluoromethylchroman-4-ones, demonstrating its utility in creating complex organic molecules (Sosnovskikh & Usachev, 2001).

5. Swern Oxidation Enhancement

Subheading

Advancement in Swern Oxidation ProcessA new sulfoxide derivative of the compound was designed to significantly enhance the Swern oxidation of alcohols under mild conditions. This advancement indicates its role in improving the efficiency of organic oxidation reactions (Ye et al., 2016).

6. Hydrogen Sulfide Release

Subheading

Therapeutic Potential in Cardiovascular MedicineA study highlighted the use of a water-soluble hydrogen sulfide-releasing molecule derived from this compound, showing vasodilator and antihypertensive activity. This suggests its therapeutic potential in cardiovascular diseases (Li et al., 2008).

7. Anticancer Drug Synthesis

Subheading

Contribution to Anticancer Drug DevelopmentThe compound is an important intermediate in synthesizing biologically active compounds with potential anticancer properties. Its role in creating small molecule inhibitors signifies its importance in cancer research (Wang et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2-methoxy-4-nitrophenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O6S/c1-18-10-8-9(13(14)15)2-3-11(10)20(16,17)12-4-6-19-7-5-12/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWWGRCEEUQOEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methyl(1-methylpiperidin-4-yl)amino]benzaldehyde](/img/structure/B1416361.png)

![2-Chloro-5-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B1416368.png)

![3-[(4-Methoxyphenyl)methoxy]propan-1-amine](/img/structure/B1416372.png)

![[6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester](/img/structure/B1416376.png)